molecular formula C21H24N2O4 B271181 N-(2,5-dimethoxyphenyl)-1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

N-(2,5-dimethoxyphenyl)-1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No. B271181
M. Wt: 368.4 g/mol
InChI Key: GTXYAILMFFKPLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide, also known as DCK, is a synthetic compound that belongs to the class of arylcyclohexylamines. It is a dissociative anesthetic drug that has been used in scientific research for its potential therapeutic effects.

Mechanism of Action

N-(2,5-dimethoxyphenyl)-1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide acts by blocking the NMDA receptors in the brain, which are involved in learning, memory, and pain perception. By blocking these receptors, N-(2,5-dimethoxyphenyl)-1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide can produce dissociative effects and alleviate pain.
Biochemical and Physiological Effects
N-(2,5-dimethoxyphenyl)-1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to produce biochemical and physiological effects such as sedation, analgesia, and dissociation. It has also been shown to increase heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,5-dimethoxyphenyl)-1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide in lab experiments is its potency, which allows for smaller doses to be used. However, its short duration of action and potential for abuse are limitations that need to be considered.

Future Directions

Future research on N-(2,5-dimethoxyphenyl)-1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide could focus on its potential therapeutic effects in treating depression, anxiety, and PTSD. It could also explore its use as a pain reliever and anesthetic agent. Further studies could also investigate the long-term effects of N-(2,5-dimethoxyphenyl)-1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide use and its potential for abuse.

Synthesis Methods

The synthesis of N-(2,5-dimethoxyphenyl)-1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide involves the reaction of 2,5-dimethoxybenzaldehyde with 2,5-dimethylphenylmagnesium bromide to form 2,5-dimethoxyphenyl-2,5-dimethylphenylmethanol. This intermediate is then reacted with oxalyl chloride to form 2,5-dimethoxyphenyl-2,5-dimethylphenylmethanoyl chloride. The final step involves the reaction of this intermediate with pyrrolidine-3-carboxamide to form N-(2,5-dimethoxyphenyl)-1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has been used in scientific research for its potential therapeutic effects in treating depression, anxiety, and post-traumatic stress disorder (PTSD). It has also been studied for its potential use as a pain reliever and as an anesthetic agent.

properties

Product Name

N-(2,5-dimethoxyphenyl)-1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H24N2O4/c1-13-5-6-14(2)18(9-13)23-12-15(10-20(23)24)21(25)22-17-11-16(26-3)7-8-19(17)27-4/h5-9,11,15H,10,12H2,1-4H3,(H,22,25)

InChI Key

GTXYAILMFFKPLP-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)N2CC(CC2=O)C(=O)NC3=C(C=CC(=C3)OC)OC

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CC(CC2=O)C(=O)NC3=C(C=CC(=C3)OC)OC

Origin of Product

United States

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